D-リブロース

概要

説明

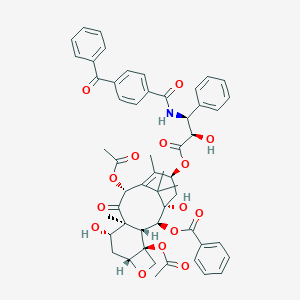

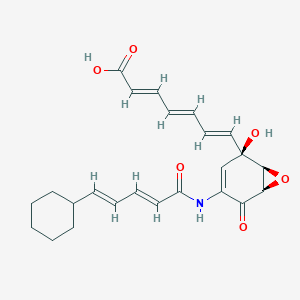

D-リブロースはケトペンソースであり、5つの炭素原子とケトン官能基を含む単糖の一種です。その化学式はC5H10O5です。D-リブロースは、リブロースの2つのエナンチオマーの1つであり、もう1つはL-リブロースです。 この化合物は、ペントースリン酸経路や光合成など、さまざまな生物学的プロセスにおいて重要な役割を果たしており、中間体として作用します .

2. 製法

合成経路と反応条件: D-リブロースは、L-アラビノース異性化酵素などの酵素を用いて、D-アラビノースの異性化によって合成することができます。 この反応は通常、穏やかな条件下で行われるため、工業用途に適しています .

工業的生産方法: D-リブロースの工業的生産には、多くの場合、微生物発酵が用いられます。バチルス属などの微生物は、一連の酵素反応を通じて、D-グルコースまたはL-アラビノースをD-リブロースに変換することができます。 この方法は、その効率性と必要な穏やかな反応条件により好まれています .

科学的研究の応用

D-Ribulose has several applications in scientific research:

作用機序

D-リブロースは、主にペントースリン酸経路と光合成における役割を通じてその効果を発揮します。ペントースリン酸経路では、D-リブロース-5-リン酸は、ヌクレオチドやアミノ酸の合成に役立つ中間体です。 光合成では、D-リブロース-1,5-ビスリン酸は二酸化炭素受容体として作用し、二酸化炭素を有機分子に固定するのを促進します .

類似化合物:

D-キシロース: D-リブロースの異性体である別のケトペンソースです。

L-リブロース: D-リブロースのエナンチオマーです。

独自性: D-リブロースは、ペントースリン酸経路と光合成における特定の役割のために独自です。 その異性体やエナンチオマーとは異なり、D-リブロース-1,5-ビスリン酸は光合成における炭素固定プロセスに直接関与しており、光合成生物の生存に不可欠です .

将来の方向性

Future directions can be referred to a design and development of the pipelines, algorithms, and protocols, integrating state-of-the-art technologies for enzyme-mediated bioremediation, such as synthetic biology, rational enzyme design, directed enzyme evolution, and AI/ML-assisted enzyme engineering . A comprehensive understanding of bacterial xylose metabolism could be useful for the feasible development of microbial cell factories .

生化学分析

Biochemical Properties

D-Ribulose is a metabolite in pentose and glucuronate interconversions . It interacts with the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the most abundant soluble protein in nature . RuBisCO catalyzes the reaction in the photosynthetic assimilation of atmospheric carbon dioxide (CO2) .

Cellular Effects

D-Ribulose influences cell function by participating in the Calvin cycle, a series of biochemical reactions that occur in the stroma of chloroplasts during photosynthesis . It impacts cellular metabolism by being involved in the conversion of inorganic carbon substrates, CO2 and NaHCO3 .

Molecular Mechanism

D-Ribulose exerts its effects at the molecular level through its interaction with RuBisCO. In the Calvin cycle, RuBisCO metabolizes Ribulose-1,5-bisphosphate (RuBP) into glycerate 3-phosphate (G3P) . This process involves the binding of D-Ribulose with RuBisCO, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Ribulose can be observed over time through RuBisCO activity assays . These assays monitor the consumption rates of RuBP, providing information on D-Ribulose’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

D-Ribulose is involved in the Calvin cycle, a metabolic pathway that plays a key role in the photosynthetic assimilation of CO2 . It interacts with RuBisCO and other enzymes in this pathway .

Transport and Distribution

The transport and distribution of D-Ribulose within cells and tissues are closely tied to its role in the Calvin cycle

Subcellular Localization

D-Ribulose is localized in the stroma of chloroplasts, where the Calvin cycle occurs . Its activity and function are influenced by this subcellular localization .

準備方法

Synthetic Routes and Reaction Conditions: D-Ribulose can be synthesized through the isomerization of D-Arabinose using enzymes such as L-Arabinose isomerase. This reaction typically occurs under mild conditions, making it suitable for industrial applications .

Industrial Production Methods: Industrial production of D-Ribulose often involves microbial fermentation. Microorganisms such as Bacillus species can convert D-Glucose or L-Arabinose into D-Ribulose through a series of enzymatic reactions. This method is preferred due to its efficiency and the mild reaction conditions required .

化学反応の分析

反応の種類: D-リブロースは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 一般的な試薬には、NADP+と特定の脱水素酵素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

異性化: リボース-5-リン酸異性化酵素などの酵素が一般的に使用されます。

主な生成物:

酸化: D-リブロース-5-リン酸

還元: リビトール

異性化: D-キシロース

4. 科学研究への応用

D-リブロースは、科学研究においていくつかの応用があります。

特性

| { "Design of the Synthesis Pathway": "D-ribulose can be synthesized through a series of chemical reactions starting from D-ribose. The synthesis pathway involves oxidation of D-ribose to D-ribonolactone, followed by oxidative cleavage of the lactone ring to form D-ribulose.", "Starting Materials": [ "D-ribose", "Sodium periodate", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: D-ribose is dissolved in water and mixed with sodium periodate to form a solution. The reaction mixture is stirred at room temperature for 1 hour.", "Step 2: Sodium hydroxide is added to the reaction mixture to adjust the pH to 7-8.", "Step 3: Acetic acid is added to the reaction mixture to adjust the pH to 4-5.", "Step 4: The reaction mixture is heated to 80-90°C for 2-3 hours to complete the oxidation reaction.", "Step 5: The reaction mixture is cooled to room temperature and filtered to remove any solid impurities.", "Step 6: The filtrate is treated with sodium hydroxide to adjust the pH to 10-11.", "Step 7: The reaction mixture is heated to 80-90°C for 2-3 hours to perform oxidative cleavage of the lactone ring.", "Step 8: The reaction mixture is cooled to room temperature and filtered to remove any solid impurities.", "Step 9: The filtrate is acidified with acetic acid to adjust the pH to 4-5.", "Step 10: The reaction mixture is heated to 80-90°C for 2-3 hours to complete the synthesis of D-ribulose.", "Step 11: The reaction mixture is cooled to room temperature and filtered to obtain D-ribulose as a solid product." ] } | |

| 488-84-6 | |

分子式 |

C5H10O5 |

分子量 |

150.13 g/mol |

IUPAC名 |

(3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5?/m1/s1 |

InChIキー |

LQXVFWRQNMEDEE-ZZKAVYKESA-N |

異性体SMILES |

C1[C@H]([C@H](C(O1)(CO)O)O)O |

SMILES |

C(C(C(C(=O)CO)O)O)O |

正規SMILES |

C1C(C(C(O1)(CO)O)O)O |

外観 |

Assay:≥95%A solution in water |

| 5556-48-9 488-84-6 |

|

物理的記述 |

Solid |

同義語 |

D-Erythro-2-Pentulose; D(-)-Ribulose; D-Adonose; D-Arabinulose; D-Araboketose; D-Erythropentulose; D-Ribosone; D-Erythro-2-Ketopentose |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is D-ribulose and what is its role in biological systems?

A: D-Ribulose is a ketopentose, a monosaccharide containing five carbon atoms with a ketone functional group. [, , , , ] This sugar plays a crucial role in various metabolic pathways, notably the pentose phosphate pathway, where it serves as a precursor for nucleotide biosynthesis and provides reducing equivalents for biosynthetic processes. [, , , , ]

Q2: What is the relationship between D-ribulose and D-ribulose 5-phosphate?

A: D-Ribulose 5-phosphate is the phosphorylated form of D-ribulose. It is a key intermediate in the pentose phosphate pathway and the Calvin cycle, where it serves as the substrate for the enzyme D-ribulose 1,5-bisphosphate carboxylase/oxygenase (RuBisCO). [, , , , ]

Q3: How does D-ribulose enter metabolic pathways?

A: In some organisms, D-ribulose can be directly phosphorylated by D-ribulokinase to form D-ribulose 5-phosphate, entering the pentose phosphate pathway. [, ] It can also be derived from D-arabinose through the action of L-fucose isomerase, which exhibits activity on D-arabinose, converting it to D-ribulose. []

Q4: How does the structure of D-ribulose affect its interaction with enzymes like D-ribulokinase?

A: While D-ribulokinase exhibits broad substrate specificity, phosphorylating all four 2-ketopentoses, it shows varying affinities. [] The enzyme has a fourfold greater affinity for L-fuculose than for D-ribulose, suggesting its natural substrate is L-fuculose. []

Q5: How does the phosphorylation of D-ribulose contribute to its metabolic role?

A: Phosphorylation activates D-ribulose, allowing it to participate in enzymatic reactions within the cell. For instance, D-ribulose 5-phosphate is a substrate for D-ribulose-5-phosphate 3-epimerase, which catalyzes its interconversion with D-xylulose 5-phosphate, another key intermediate in the pentose phosphate pathway. [, ]

Q6: What are some industrial applications of D-ribulose and related enzymes?

A: D-Ribulose, being a rare sugar, has potential applications in the food and pharmaceutical industries. [] For instance, D-arabitol dehydrogenase, which catalyzes the conversion of D-arabitol to D-ribulose, is being explored as a biocatalyst for producing rare sugar precursors due to its thermostability and specificity. []

Q7: What are some challenges in studying and utilizing D-ribulose?

A: D-Ribulose and its phosphorylated derivatives are highly reactive and unstable, making them challenging to study and utilize. [, ] Specialized techniques and conditions are often required to stabilize these compounds and study their interactions with enzymes. [, ]

Q8: What are the implications of D-ribulose metabolism for biotechnological applications?

A: Understanding D-ribulose metabolism is crucial for engineering microorganisms for the production of valuable compounds. For example, manipulating the pentose phosphate pathway to increase D-ribulose 5-phosphate availability can enhance the synthesis of nucleotides, amino acids, and other essential metabolites. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)